2-Isopropoxyisonicotinic acid

Description

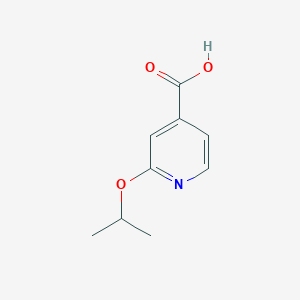

2-Isopropoxyisonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring an isopropoxy (-OCH(CH₃)₂) substituent at the 2-position of the pyridine ring. Isonicotinic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable electronic and steric profiles . The isopropoxy group may influence lipophilicity, solubility, and metabolic stability compared to other substituents like trifluoromethoxy or amino groups.

Properties

IUPAC Name |

2-propan-2-yloxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKDRXHGHKKQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590783 | |

| Record name | 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862507-33-3 | |

| Record name | 2-(1-Methylethoxy)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862507-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxyisonicotinic acid typically involves the esterification of isonicotinic acid followed by the introduction of the isopropoxy group. One common method is the reaction of isonicotinic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then hydrolyzed under basic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxyisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Isopropoxyisonicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Isopropoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : Trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) substituents enhance metabolic stability and lipophilicity but may increase toxicity risks .

- Amino Groups: 2-Amino derivatives (e.g., 2-(Butylamino) and 2-Amino-6-fluoro-) exhibit reactivity suitable for coupling reactions in drug synthesis .

Research Findings and Trends

- Lipophilicity : Trifluoromethoxy substituents increase logP values compared to isopropoxy groups, influencing membrane permeability .

- Acidity : The carboxylic acid group (pKa ~3–4) remains deprotonated under physiological conditions, enhancing solubility for most analogs .

- Synthetic Flexibility: Amino and alkoxy substituents enable diverse functionalization, supporting combinatorial chemistry approaches .

Biological Activity

Chemical Structure and Properties

2-Isopropoxyisonicotinic acid is an organic compound with the molecular formula C12H15NO3. It is a derivative of isonicotinic acid, characterized by the substitution of the hydrogen atom at the second position of the pyridine ring with an isopropoxy group. This modification enhances its solubility, stability, and potential bioavailability compared to its parent compound.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily linked to its structural similarity to isonicotinic acid, which is known for its bactericidal and bacteriostatic properties against mycobacteria. The compound may act as a prodrug that requires activation by bacterial catalase, leading to its antimicrobial effects. It has been observed to influence various biochemical pathways, including glycolysis and the citric acid cycle, which are critical for cellular respiration and energy production.

Pharmacological Profile

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound may inhibit specific metabolic pathways in bacteria, similar to other isonicotinic derivatives, making it a candidate for further research in antibiotic development.

Anti-inflammatory Properties

Research also suggests potential anti-inflammatory effects of this compound. Its ability to modulate inflammatory pathways could make it a valuable therapeutic agent in treating conditions characterized by excessive inflammation.

Case Studies and Experimental Data

- Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Vancomycin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

| Mycobacterium tuberculosis | 125 | Isoniazid | 100 |

- Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This effect was measured using ELISA assays, indicating its potential role in managing inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

| IL-1β | 900 | 450 |

Applications in Medicine and Industry

This compound has several applications across different fields:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules, it holds promise in developing new therapeutic agents.

- Pharmaceutical Development : Its unique properties may facilitate the creation of novel antibiotics or anti-inflammatory drugs.

- Agrochemicals : The compound's biological activity can be explored in developing new agrochemical products that require antimicrobial properties .

Q & A

Q. What methodologies are recommended for synthesizing 2-Isopropoxyisonicotinic acid to ensure high yield and purity?

- Methodological Answer : Synthesis should follow retrosynthetic analysis to identify feasible routes, leveraging databases of chemical reactions for predictive planning (e.g., AI-powered synthesis tools) . Detailed experimental protocols must be included, such as reagent quantities, reaction conditions (temperature, solvent), and purification steps (e.g., recrystallization or chromatography). Characterization via NMR, IR, and HPLC is critical to confirm structural integrity, with purity assessed via melting point analysis and chromatographic retention times. Adherence to reproducibility guidelines, including explicit documentation of procedures, is essential for validation .

Q. What analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

- Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure (e.g., H and C NMR).

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities.

- Mass Spectrometry (MS) : For molecular weight confirmation.

- Infrared Spectroscopy (IR) : To identify functional groups.

Ensure all data align with reference standards and are reported with explicit experimental parameters (e.g., solvent, instrument settings) .

Q. How can researchers determine the purity of this compound, and what standards should be followed?

- Methodological Answer : Purity assessment requires quantitative methods such as:

- Chromatography : HPLC or GC with calibration against certified reference materials.

- Melting Point Analysis : Compare observed values to literature data; narrow melting ranges indicate higher purity.

- Elemental Analysis : Verify empirical formula consistency.

Follow journal guidelines for reporting purity thresholds (e.g., ≥95% for synthetic intermediates) and document all quality control steps to meet reproducibility standards .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological or chemical activity of this compound while minimizing confounding variables?

- Methodological Answer : Use the PICO(T) framework to structure the study:

- Population/Problem (P) : Define the system (e.g., enzyme, cell line).

- Intervention (I) : Specify concentrations/dosages of this compound.

- Comparison (C) : Include controls (e.g., untreated samples, structurally analogous compounds).

- Outcome (O) : Quantify activity (e.g., IC, binding affinity).

- Time (T) : Define exposure durations.

Employ randomized trials and blinding where applicable. Validate findings through dose-response curves and statistical tests (e.g., ANOVA) .

Q. What strategies are recommended for reconciling contradictory data in studies involving this compound, such as discrepancies in reactivity or biological activity?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify and analyze conflicting results . Steps include:

- Meta-analysis : Pool data from multiple studies to assess effect sizes.

- Sensitivity Analysis : Test robustness by excluding outlier datasets.

- Experimental Replication : Verify results under standardized conditions.

Address variables like solvent polarity, temperature, or assay protocols that may contribute to discrepancies .

Q. What methodological considerations are critical when conducting comparative studies between this compound and structurally analogous compounds?

- Methodological Answer :

- Structural Alignment : Use computational tools (e.g., molecular docking) to compare steric and electronic properties.

- Activity Profiling : Test compounds under identical conditions (e.g., same cell line, assay protocol).

- Statistical Rigor : Apply multivariate analysis to differentiate effects.

Document all comparative parameters (e.g., pKa, solubility) and align with FAIR data principles for transparency .

Q. How can researchers ensure reproducibility when studying this compound in interdisciplinary contexts?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step methodologies, including instrument calibration and reagent sources.

- Data Sharing : Deposit raw data in repositories (e.g., Zenodo) with metadata for reuse.

- Collaborative Validation : Partner with independent labs to replicate key findings.

Adhere to journal requirements for supplementary materials, ensuring all experimental variables are disclosed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.